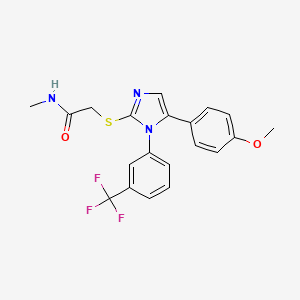
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel synthetic derivative that exhibits a range of biological activities. Its structure features an imidazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes.
- Minimum Inhibitory Concentration (MIC) : The MIC values against MRSA were recorded at concentrations significantly lower than those required for standard antibiotics, indicating potent antimicrobial properties .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.5 |
| Control | MRSA | 4 |
2. Anti-inflammatory Properties
The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. In vitro studies indicated that it possesses a higher selectivity index for COX-2 over COX-1, suggesting potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.
- IC50 Values : The IC50 for COX-2 inhibition was found to be significantly lower than that of established anti-inflammatory drugs like celecoxib .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | 0.75 |
| Celecoxib | COX-2 | 1.5 |
3. Anticancer Activity
In cancer research, the compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
- Cell Viability Assays : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types, including breast and lung cancer cells.
| Cell Line | Treatment Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 30 |
| A549 (Lung Cancer) | 10 | 25 |
Study on Antimicrobial Efficacy
A study conducted by Alotaibi et al. highlighted the effectiveness of various imidazole derivatives against bacterial infections. The specific compound demonstrated superior activity against MRSA compared to other tested derivatives, reinforcing its potential as a therapeutic agent .
Study on Anti-inflammatory Effects
Research published in MDPI explored the anti-inflammatory properties of novel compounds similar to the one discussed here. It was noted that modifications on the phenyl rings significantly influenced their anti-inflammatory potency, with this compound showing promising results in reducing inflammation markers in cell cultures .
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-24-18(27)12-29-19-25-11-17(13-6-8-16(28-2)9-7-13)26(19)15-5-3-4-14(10-15)20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYGXQWSQJJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














